molecular formula C18H16N2O5S B2913651 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1797886-50-0

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2913651
CAS No.: 1797886-50-0
M. Wt: 372.4
InChI Key: YXNLBBHWAAGZPW-UHFFFAOYSA-N
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Description

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is constructed around a central azetidine ring, a valuable four-membered heterocycle known for its role in improving the physicochemical and metabolic properties of lead compounds . The azetidine is functionalized with a furan-2-ylmethyl sulfonyl group, a structural motif that can influence the molecule's electronic properties and binding characteristics . The 5-phenylisoxazole moiety is a privileged structure in pharmaceutical sciences, frequently employed in the design of compounds with a range of biological activities . The integration of these distinct pharmacophores makes this methanone derivative a compelling candidate for investigating new therapeutic agents. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecular libraries. It also serves as a valuable tool compound for probing structure-activity relationships (SAR), particularly in targets known to interact with heterocyclic systems like isoxazoles and furans. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-18(16-9-17(25-19-16)13-5-2-1-3-6-13)20-10-15(11-20)26(22,23)12-14-7-4-8-24-14/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNLBBHWAAGZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines a furan ring, an azetidine moiety, and an isoxazole derivative, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Overview

The compound can be described as follows:

Component Description
Furan Ring A five-membered aromatic compound containing oxygen, known for its reactivity and biological significance.
Azetidine Moiety A four-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.
Isoxazole Derivative A five-membered ring containing both nitrogen and oxygen, often associated with various pharmacological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group present in the structure is known to facilitate strong interactions with protein active sites, potentially leading to enzyme inhibition or receptor modulation. The azetidine ring may also participate in ring-opening reactions, forming reactive intermediates that can further engage with biological molecules .

Antimicrobial Activity

Research has indicated that compounds similar to (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives containing furan and azetidine structures show promising antibacterial and antifungal activities .

Anticancer Potential

The presence of the isoxazole moiety in the compound suggests potential anticancer activity. Isoxazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. Studies indicate that compounds with similar structures can modulate signaling pathways associated with cancer cell proliferation .

Acetylcholinesterase Inhibition

Given the increasing interest in neurodegenerative diseases like Alzheimer's, the ability of this compound to inhibit acetylcholinesterase (AChE) is particularly noteworthy. Compounds containing furan derivatives have shown promising AChE inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain .

Case Studies

  • Study on Antimicrobial Activity : A comparative study evaluated various furan-derived compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone exhibited significant inhibition zones against tested pathogens .
  • Anticancer Evaluation : In a recent study, a series of isoxazole derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results showed that compounds with structural similarities to our target compound significantly reduced cell viability in a dose-dependent manner .

Scientific Research Applications

7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid is a complex organic compound featuring a bicyclic structure and several functional groups. It includes a fluorene moiety, a polycyclic aromatic hydrocarbon known for its stability and electronic properties, and an azabicyclo framework, where nitrogen atoms replace carbon atoms, potentially contributing to biological activity and therapeutic applications. The carboxylic acid group enhances its solubility in polar solvents, making it suitable for various applications.

Scientific Research Applications

This compound is used in biochemistry and organic chemistry for various applications.

Fmoc Amino Acid Azides

  • Application: Used as coupling agents in peptide synthesis.
  • Methods of Application: Synthesis starts from the corresponding protected amino acid and sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) via the mixed anhydride method, or via the acid chloride method.
  • Results: Fmoc amino acid azides are isolated as crystalline solids, stable at room temperature, with a long shelf-life, and stable in aqueous washing operations.

Fmoc Amino Acid Derivatives

  • Application: Used in the synthesis of unnatural amino acids. For example, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine.
  • Methods of Application: The synthesis of unnatural amino acids is derived from a C-H Activation methodology.
  • Results: The resulting unnatural amino acids can be used in various applications, including peptide synthesis.

Solution Phase Peptide Synthesis

  • Application: Used as coupling agents in solution phase peptide synthesis.

Potential Biological Activities

The compound exhibits biological properties, particularly in medicinal chemistry. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors involved in various diseases. Compounds with similar bicyclic structures often demonstrate anti-cancer and anti-inflammatory activities. The fluorene group may also contribute to enhanced interaction with biological targets due to its planar structure and electron-rich nature.

Interaction studies involving this compound focus on its binding affinity to various biological targets, such as proteins and enzymes, using techniques like surface plasmon resonance and isothermal titration calorimetry for quantitative assessment. Preliminary studies suggest it may act as an inhibitor for certain kinases or phosphatases critical in cancer signaling pathways.

Related Compounds

Several compounds share structural similarities with 7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid.

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.3.1]nonaneContains nitrogen in the bicyclic structurePotential neuroactive properties
9H-FluorenePolycyclic aromatic hydrocarbonStrong π-electron system enhancing interactions
7-Azabicyclo[2.2.1]heptaneSmaller bicyclic frameworkDifferent reactivity due to fewer ring constraints

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone (CAS 1428355-76-3)
  • Key Differences :
    • Core Heterocycle : Replaces the isoxazole with a 1,2,4-oxadiazole ring.
    • Substituent : Lacks the sulfonyl group; instead, a phenyl group is directly attached.
    • Molecular Weight : 295.29 g/mol (vs. higher for the sulfonated target compound) .
  • Implications :
    • The oxadiazole may improve metabolic stability but reduce hydrogen-bonding capacity compared to the sulfonated azetidine.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Key Differences :
    • Core Heterocycle : Contains a triazole ring instead of azetidine.
    • Sulfonyl Group : Positioned on a phenyl ring rather than a furan-methyl group.
  • Implications :
    • The triazole’s nitrogen-rich structure may enhance metal coordination but reduce steric bulk compared to azetidine.

Functional Group Comparisons

Sulfonyl-Containing Analogues
  • Example: [5-Methylsulfonyl-2-[(2R)-1,1,1-tris(fluoranyl)propan-2-yl]oxy-phenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone (): Key Feature: Incorporates a trifluoromethyl group and bicyclic azetidine. Implications:
  • The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the furan-methyl sulfonyl group in the target compound.
Isoxazole Derivatives
  • Example : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():
    • Key Feature : Sulfanyl (S) linkage instead of sulfonyl (SO₂).
    • Implications :
  • The sulfanyl group offers reduced polarity and weaker hydrogen-bonding capacity compared to sulfonyl .

Physicochemical and Pharmacological Properties

Property Target Compound CAS 1428355-76-3 Triazole Analogue ()
Molecular Weight ~350–400 g/mol* 295.29 g/mol ~450–500 g/mol*
Key Functional Groups Sulfonyl, Isoxazole Oxadiazole, Phenyl Triazole, Sulfonyl
Polarity High (SO₂) Moderate Moderate-High (SO₂)
Metabolic Stability High (Isoxazole) Moderate (Oxadiazole) Variable (Triazole)
Synthetic Complexity High (Azetidine) Moderate High (Multi-step)

*Estimated based on structural analogs.

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